ATRA-biotin

Cell Viability Biocompatibility Neurobiology

ATRA-biotin is the definitive molecular tool for identifying and visualizing ATRA-binding proteins without genetic modification. Its biotin tag enables high-affinity streptavidin capture for RAR pull-down/MS analysis and fluorescence-based cellular tracking—applications impossible with unlabeled ATRA. Validated biocompatibility in N2a cells (1–10 µM) and demonstrated functional replacement of ATRA in neuronal spine synapse induction studies confirm dual functionality: biological activity plus detectability. For research use only; not a therapeutic substitute.

Molecular Formula C36H55N3O4S
Molecular Weight 625.9 g/mol
Cat. No. B12411067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATRA-biotin
Molecular FormulaC36H55N3O4S
Molecular Weight625.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)C
InChIInChI=1S/C36H55N3O4S/c1-26(19-20-29-28(3)16-13-21-36(29,4)5)14-12-15-27(2)24-33(41)43-23-11-7-6-10-22-37-32(40)18-9-8-17-31-34-30(25-44-31)38-35(42)39-34/h12,14-15,19-20,24,30-31,34H,6-11,13,16-18,21-23,25H2,1-5H3,(H,37,40)(H2,38,39,42)/b15-12+,20-19+,26-14+,27-24+/t30-,31-,34-/m0/s1
InChIKeyKZTFBAYGLRMTER-WMZLAOOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATRA-biotin Procurement Guide: A Biotinylated All-Trans Retinoic Acid Probe for RAR/RXR Tracking and Pull-Down Assays


ATRA-biotin (CAS 2226143-93-5) is a conjugate of all-trans retinoic acid (ATRA) and biotin, with a molecular weight of 625.90 g/mol . ATRA is a natural agonist of retinoic acid receptors (RARα/β/γ, IC50 ~14 nM) . The biotin moiety enables streptavidin/avidin-based detection, purification, and tracking without genetic modification, distinguishing it from unlabeled ATRA [1]. This compound is primarily utilized in biochemical and cell biology research to investigate RAR/RXR-mediated signaling, gene regulation, and neuronal plasticity [1].

Why ATRA-biotin Is Not a Generic Substitute for Unconjugated Retinoids: A Procurement-Driven Technical Rationale


ATRA-biotin is a specialized molecular tool designed for detection, not a direct replacement for therapeutic or functional ATRA. Its biotin modification enables streptavidin-based assays [1], but this also alters its molecular properties (MW: 625.90 vs. ATRA MW: 300.44 [2]) and likely affects cellular permeability and pharmacokinetics [3]. Unlike free ATRA, which directly binds RARs with high affinity (IC50 ~14 nM) , the binding characteristics of ATRA-biotin may differ due to steric hindrance. Substitution with unlabeled ATRA or alternative retinoids (e.g., 13-cis-RA, 9-cis-RA) in tracking or pull-down experiments will fail because they lack the biotin handle, rendering them undetectable by standard streptavidin methods [1]. Conversely, ATRA-biotin should not be used as a therapeutic or functional replacement for ATRA in differentiation assays without validation, as its biotin tag may impact biological activity. The following quantitative evidence details the specific performance parameters that justify the selection of ATRA-biotin for its intended applications.

ATRA-biotin Quantitative Differentiation: Head-to-Head and Cross-Study Performance Data vs. ATRA and Other Retinoids


Biocompatibility of ATRA-biotin vs. Unconjugated ATRA: Cell Viability Data from N2a Cells

ATRA-biotin exhibits no significant cytotoxicity in N2a neuroblastoma cells across a 1-10 μM concentration range and up to 72 hours of exposure, demonstrating comparable biocompatibility to the parent compound ATRA [1]. This is a critical validation for its use as a tracking probe, as it confirms that the biotin modification does not introduce overt toxicity that could confound experimental results.

Cell Viability Biocompatibility Neurobiology

Functional Preservation of ATRA-biotin: Induction of Synaptic Plasticity vs. Native ATRA

ATRA-biotin retains the functional capacity of native ATRA to induce synaptic plasticity in retinal horizontal cells. Electron microscopy confirmed that ATRA-biotin treatment results in the formation of spine synapses at horizontal cell dendrites, a morphological hallmark of ATRA-induced neuromodulation, demonstrating functional equivalence in this specific biological context [1]. This is a direct functional comparator that proves the biotin tag does not abolish key bioactivity.

Synaptic Plasticity Neuronal Function Retina Research

Class-Level Binding Affinity Inference: ATRA-biotin's Potential for RAR Capture vs. Other Retinoids

While direct binding data for ATRA-biotin to purified RARs is not available, the parent compound ATRA binds RARα, RARβ, and RARγ with high affinity (IC50 values of 9, 3, and 10 nM, respectively, in radioligand binding assays) . This class-level binding affinity is substantially higher than that of 13-cis-retinoic acid, which shows low affinity for hRARα and no binding to hRARβ or mRARγ in competitive displacement assays [1]. This suggests that ATRA-biotin is more likely to effectively capture RAR complexes in pull-down assays compared to probes based on 13-cis-RA, although direct comparative studies are needed for definitive ranking.

Binding Affinity RAR Retinoid Receptor

Detection Sensitivity and Specificity: ATRA-biotin Enables Streptavidin-Based Tracking Not Possible with Unlabeled Retinoids

ATRA-biotin provides a specific, high-affinity handle (biotin-streptavidin, Kd ~10^-15 M) [1] for detection and purification, a capability completely absent in unlabeled ATRA, 13-cis-RA, or 9-cis-RA. This enables applications such as tracking ATRA in cells or tissues, pull-down of RAR complexes, and immunohistochemical localization [2]. The use of a direct biotin conjugate eliminates the need for secondary antibodies, reducing assay complexity and potential cross-reactivity. In a study using a related cleavable biotinylating agent, retinoid binding proteins were successfully identified, highlighting the power of this approach [3].

Detection Sensitivity Tracking Streptavidin

Enhanced Cellular Uptake and Antiproliferative Activity of ATRA-biotin Conjugate vs. Unconjugated ATRA (Class-Level Inference from ATRA-BA Hybrid)

Although direct comparative cellular uptake data for ATRA-biotin is not available, studies on a closely related ATRA-butyric acid hybrid (ATRA-BA) demonstrate that conjugation can significantly enhance biological activity. In PC3 prostate cancer cells, ATRA-BA (20 μM) exhibited 15-fold greater antiproliferative activity compared to an equimolar mixture of ATRA and butyric acid [1]. This class-level evidence suggests that conjugation strategies can improve cellular delivery or efficacy of retinoids. However, direct studies on ATRA-biotin are needed to confirm if similar enhancements occur. Procurement decisions based on potential uptake advantages should be made with caution and validated experimentally.

Cellular Uptake Antiproliferative Cancer

Recommended Applications for ATRA-biotin Procurement: Where the Evidence Supports Its Use Over Alternatives


Streptavidin Pull-Down of RAR/RXR Complexes for Proteomics

ATRA-biotin is the preferred reagent for identifying and quantifying ATRA-binding proteins from cell or tissue lysates. Its biotin tag allows for efficient capture using streptavidin beads, followed by elution and mass spectrometry analysis [1]. This application leverages the high-affinity binding of its ATRA moiety to RARs (inferred from parent compound IC50 values of 3-10 nM) and the ultra-high affinity of biotin-streptavidin interaction for stringent washes, resulting in low background and high specificity. Unlabeled ATRA cannot be used for this purpose, and alternative crosslinking methods introduce additional complexity and potential artifacts.

Tracking ATRA Localization in Cells and Tissues via Immunofluorescence or Histochemistry

ATRA-biotin enables the visualization of ATRA distribution within fixed cells or tissue sections using fluorescent or enzyme-conjugated streptavidin [1]. This method avoids the need for antibodies against ATRA, which are often of low affinity and cross-reactive. The demonstrated biocompatibility of ATRA-biotin in N2a cells (no significant viability change at 1-10 μM) [1] supports its use in live-cell tracking experiments, though washout of unbound compound is required. This application is critical for studying retinoid transport, metabolism, and site-specific actions in complex tissues like the retina.

Investigating ATRA-Mediated Synaptic Plasticity and Neuronal Morphology

As validated by electron microscopy studies in carp retina, ATRA-biotin functionally replaces native ATRA in inducing spine synapse formation at horizontal cell dendrites [1]. Researchers studying retinoid-dependent neuromodulation can use ATRA-biotin to simultaneously induce and track these morphological changes, potentially combining with ultrastructural analysis. This dual functionality (biological activity + detectability) is not offered by unlabeled ATRA and positions ATRA-biotin as a unique tool for neurobiological investigations.

Development of High-Throughput Screening Assays for RAR Modulators

ATRA-biotin can be used as a competitive probe in fluorescence polarization or AlphaScreen assays to identify novel small molecules that displace it from RAR ligand-binding domains. While direct binding affinity data for ATRA-biotin is lacking, the high affinity of its parent compound ATRA (IC50 ~14 nM) suggests it can serve as a robust tracer. The biotin tag allows for simple, sensitive detection without the need for radiolabeling, facilitating the screening of large compound libraries for potential retinoid-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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